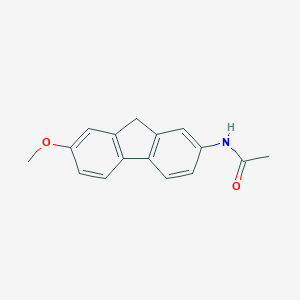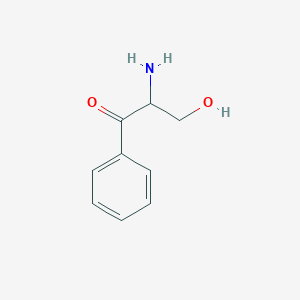
1-(Hydroxymethyl)pyrrolidin-2-one
描述
1-(Hydroxymethyl)pyrrolidin-2-one is an organic compound with the molecular formula C5H9NO2. It is a derivative of pyrrolidinone, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
作用机制
Target of Action
It’s known that pyrrolidin-2-ones, the class of compounds to which it belongs, are versatile lead compounds for designing powerful bioactive agents .
Mode of Action
Pyrrolidin-2-ones are known to interact with various biological targets, leading to a range of pharmaceutical effects .
Biochemical Pathways
Pyrrolidin-2-ones are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds containing the pyrrolidin-2-one moiety are known to exhibit diverse biological activities .
Action Environment
Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidinone with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidinone and formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide)
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to overnight
Another method involves the reduction of 1-(formyl)pyrrolidin-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to obtain this compound with high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions allows for the large-scale synthesis of this compound with consistent quality.
化学反应分析
1-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, making it a valuable intermediate in organic synthesis.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 1-(carboxymethyl)pyrrolidin-2-one.
Reduction: The compound can be reduced to form 1-(methyl)pyrrolidin-2-one using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: 1-(carboxymethyl)pyrrolidin-2-one
Reduction: 1-(methyl)pyrrolidin-2-one
Substitution: Various substituted pyrrolidin-2-one derivatives
科学研究应用
1-(Hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
- Studied for its role in enzyme inhibition and protein modification.
Medicine:
- Explored as a potential drug candidate for the treatment of various diseases.
- Utilized in the development of drug delivery systems and prodrugs.
Industry:
- Employed in the production of polymers and resins with specific properties.
- Used as a stabilizer and additive in various industrial formulations.
相似化合物的比较
1-(Hydroxymethyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
1-(Methyl)pyrrolidin-2-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
1-(Carboxymethyl)pyrrolidin-2-one: Contains a carboxyl group instead of a hydroxymethyl group, leading to distinct chemical properties and uses.
1-(Hydroxymethyl)pyrrolidin-3-one: The hydroxymethyl group is attached to a different position on the pyrrolidinone ring, affecting its reactivity and biological activity.
The presence of the hydroxymethyl group in this compound imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
1-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-6-3-1-2-5(6)8/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEXUIKBGBSHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065887 | |
| Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15438-71-8 | |
| Record name | N-(Hydroxymethyl)-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15438-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015438718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylolpyrrolidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLOLPYRROLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK7MB95ZPN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















